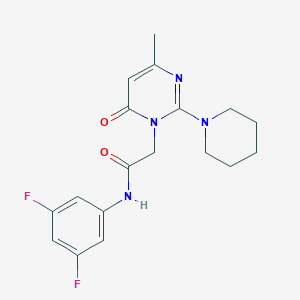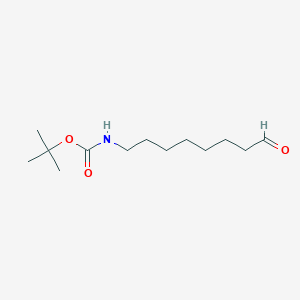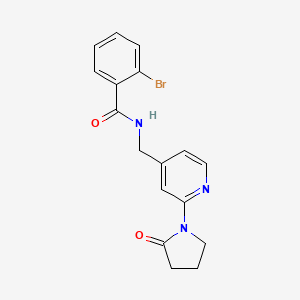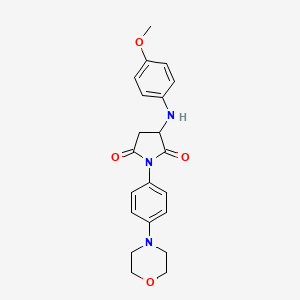![molecular formula C13H13N7O2 B2357152 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide CAS No. 2034424-78-5](/img/structure/B2357152.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N7O2 and its molecular weight is 299.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
Le composé nouvellement synthétisé présente des effets antibactériens puissants à la fois contre les bactéries Gram-négatives (telles que E. coli et P. aeruginosa) et les bactéries Gram-positives (S. aureus). Son activité dépasse celle des antibiotiques commerciaux comme l'indométhacine, l'acide nalidixique, l'imipénème et la nystatine . Les chercheurs explorent son potentiel en tant qu'agent antibactérien novateur.
Propriétés antifongiques
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide présente également une forte activité antifongique contre C. albicans (Candida albicans), un champignon pathogène courant. Cette propriété pourrait être précieuse dans le développement de médicaments antifongiques .
Effets anti-inflammatoires
Le composé présente une activité anti-inflammatoire prometteuse. Il pourrait être étudié plus avant pour ses applications thérapeutiques potentielles dans la gestion des affections inflammatoires .
Chimie médicinale
Les composés hétérocycliques contenant des atomes d'azote en tête de pont, y compris les cycles 1,2,4-triazole, ont été largement étudiés en chimie médicinale. Ces composés jouent un rôle essentiel dans divers médicaments pharmaceutiques, tels que les agents antimicrobiens, les antifongiques, les antibactériens, les antiviraux et les médicaments anticancéreux . La structure unique du composé peut contribuer à ses propriétés pharmacologiques.
Matériaux énergétiques
Bien que non directement liés aux applications biologiques, les composés à base de 1,2,4-triazolo[4,3-b][1,2,4,5]tétrazine ont été synthétisés en tant que matériaux énergétiques. Ces matériaux trouvent une application dans les propergols, les explosifs et les produits pyrotechniques .
Développement potentiel de médicaments
Compte tenu des diverses activités pharmacologiques du composé, les chercheurs peuvent explorer son potentiel en tant que composé principal pour le développement de médicaments. Son échafaudage pourrait inspirer de nouveaux candidats médicaments ciblant diverses maladies.
En résumé, This compound est prometteur dans les domaines antibactérien, antifongique, anti-inflammatoire et de la chimie médicinale. Des études plus approfondies sont nécessaires pour débloquer son plein potentiel et explorer des applications supplémentaires. 🌟
Propriétés
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c21-13(10-3-5-15-22-10)16-9-4-6-19(7-9)12-2-1-11-17-14-8-20(11)18-12/h1-3,5,8-9H,4,6-7H2,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKANWLCMCGMJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=NO2)C3=NN4C=NN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-fluorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2357075.png)
![1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one](/img/structure/B2357076.png)

![3-[[(2S)-1-(Dimethylamino)-1-oxopropan-2-yl]-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2357080.png)
![8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2357082.png)
![N-(2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2357083.png)


![ethyl 4-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2357086.png)


![1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2357092.png)
